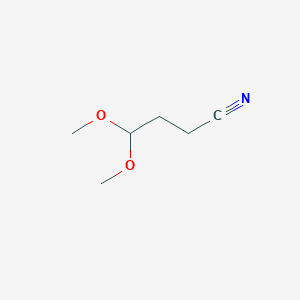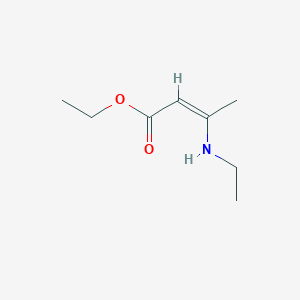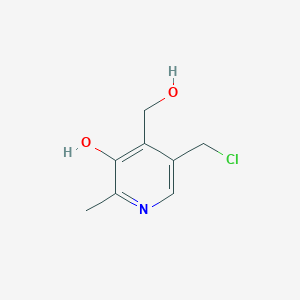
4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl-
Descripción general
Descripción
4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Pictet-Spengler reagent and is widely used in the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- is not well understood. However, it is believed that this compound acts as a Pictet-Spengler reagent and undergoes a condensation reaction with various nucleophiles to form biologically active compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- are not well documented. However, it is believed that this compound has potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- in lab experiments include its ease of synthesis, high yield, and versatility in the synthesis of various biologically active compounds. However, the limitations of using this compound include its potential toxicity and lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl-. Some of these include:
1. Studying the mechanism of action of this compound to better understand its potential applications in various fields.
2. Developing new synthetic methods for the production of this compound and its derivatives.
3. Investigating the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
4. Exploring the potential use of this compound in the synthesis of new biologically active compounds.
5. Investigating the potential toxicity of this compound and its derivatives to better understand their safety in various applications.
Conclusion:
In conclusion, 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used in the synthesis of various biologically active compounds and has potential applications in the treatment of various diseases. However, more research is needed to better understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- involves the reaction of 2-methyl-3-hydroxypyridine with paraformaldehyde and hydrochloric acid. This reaction leads to the formation of 4-Pyridinemethanol, which is then chloromethylated using thionyl chloride and triethylamine. The final product is obtained by the reaction of chloromethylated 4-Pyridinemethanol with sodium hydroxide.
Aplicaciones Científicas De Investigación
4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- is widely used in scientific research due to its potential applications in various fields. This compound is used in the synthesis of various biologically active compounds such as alkaloids, flavonoids, and indole derivatives. It is also used in the synthesis of various natural products such as camptothecin, a potent anticancer drug.
Propiedades
IUPAC Name |
5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5-8(12)7(4-11)6(2-9)3-10-5/h3,11-12H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDHRNXIPTYGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161176 | |
| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
CAS RN |
13983-22-7 | |
| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013983227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




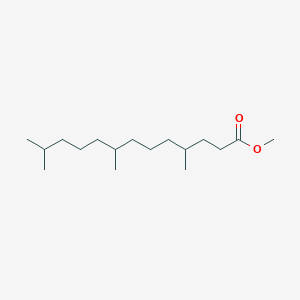



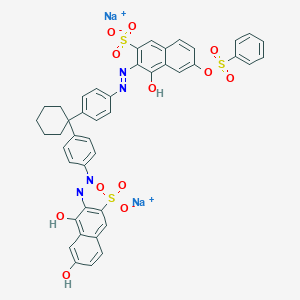
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)
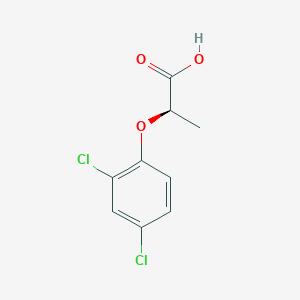
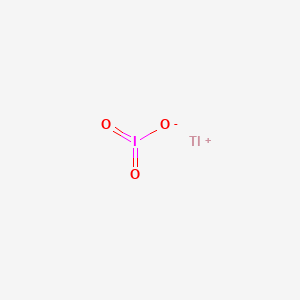
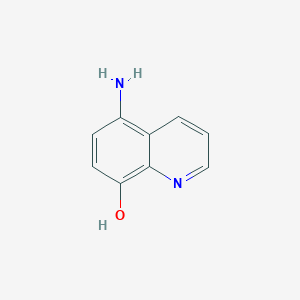

![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
